molecular formula C13H18O B2491285 (4-Phenylcyclohexyl)methanol CAS No. 87073-90-3

(4-Phenylcyclohexyl)methanol

Cat. No. B2491285
Key on ui cas rn: 87073-90-3
M. Wt: 190.286
InChI Key: SRPDEHMURXAMGW-AULYBMBSSA-N
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Patent
US04468340

Procedure details

Dried tetrahydrofuran (THF) (420 ml) was added to aluminum-lithium hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated. To the mixture was dropwise added a solution of methyl trans-4-phenylcyclohexanecarboxylate (II) (64.0 g, 0.293 mol) dissolved in THF (70 ml) while the reaction temperature was kept at 20° C. or lower. After completion of the dropwise addition, the mixture was warmed up to 55° C., reacted for 2 hours and cooled. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding 18% sulfuric acid (350 ml) to give two separated layers: tetrahydrofuran layer and water layer. n-Heptane (200 ml) was added and the mixture was transferred into a separating funnel, followed by washing it with water (500 ml), washing with a 2% sodium carbonate aqueous solution (500 ml) and further washing with water till the aqueous layer becomes neutral. Heptane and THF were distilled off and the solid remaining in the distilation kessel was recrystallized from heptane (20 ml), and separated by filtration, followed by drying crystals to obtain 4-phenyl-cyclohexylmethylalcohol (III) (51.4 g) having a melting point of 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]1([C@H:13]2[CH2:18][CH2:17][C@H:16]([C:19](OC)=[O:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:7]1([CH:13]2[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1CC[C@H](CC1)C(=O)OC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give two separated layers
CUSTOM
Type
CUSTOM
Details
the mixture was transferred into a separating funnel
WASH
Type
WASH
Details
by washing it with water (500 ml)
WASH
Type
WASH
Details
washing with a 2% sodium carbonate aqueous solution (500 ml)
WASH
Type
WASH
Details
further washing with water till the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
Heptane and THF were distilled off
CUSTOM
Type
CUSTOM
Details
was recrystallized from heptane (20 ml)
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
by drying crystals

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04468340

Procedure details

Dried tetrahydrofuran (THF) (420 ml) was added to aluminum-lithium hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated. To the mixture was dropwise added a solution of methyl trans-4-phenylcyclohexanecarboxylate (II) (64.0 g, 0.293 mol) dissolved in THF (70 ml) while the reaction temperature was kept at 20° C. or lower. After completion of the dropwise addition, the mixture was warmed up to 55° C., reacted for 2 hours and cooled. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding 18% sulfuric acid (350 ml) to give two separated layers: tetrahydrofuran layer and water layer. n-Heptane (200 ml) was added and the mixture was transferred into a separating funnel, followed by washing it with water (500 ml), washing with a 2% sodium carbonate aqueous solution (500 ml) and further washing with water till the aqueous layer becomes neutral. Heptane and THF were distilled off and the solid remaining in the distilation kessel was recrystallized from heptane (20 ml), and separated by filtration, followed by drying crystals to obtain 4-phenyl-cyclohexylmethylalcohol (III) (51.4 g) having a melting point of 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]1([C@H:13]2[CH2:18][CH2:17][C@H:16]([C:19](OC)=[O:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.S(=O)(=O)(O)O>O1CCCC1.CCCCCCC.O>[C:7]1([CH:13]2[CH2:18][CH2:17][CH:16]([CH2:19][OH:20])[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1CC[C@H](CC1)C(=O)OC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
11.1 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
reacted for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give two separated layers
CUSTOM
Type
CUSTOM
Details
the mixture was transferred into a separating funnel
WASH
Type
WASH
Details
by washing it with water (500 ml)
WASH
Type
WASH
Details
washing with a 2% sodium carbonate aqueous solution (500 ml)
WASH
Type
WASH
Details
further washing with water till the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
Heptane and THF were distilled off
CUSTOM
Type
CUSTOM
Details
was recrystallized from heptane (20 ml)
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
by drying crystals

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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